N-Ethyl-2-(4-ethylphenoxy)ethanamine

Overview

Description

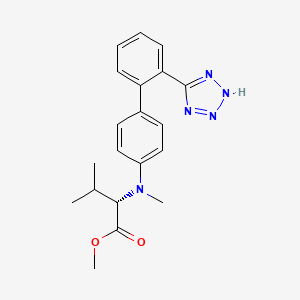

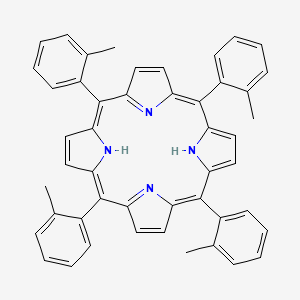

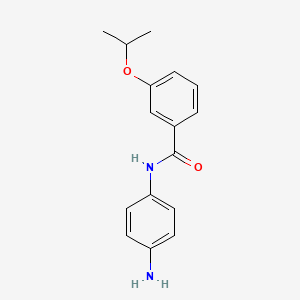

N-Ethyl-2-(4-ethylphenoxy)ethanamine, also known as N-Ethyl-4-ethylphenoxy-2-aminobutyric acid (NEPEA), is a chemical compound that belongs to the class of ethanamines. It has a molecular weight of 229.75 .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C12H19NO.ClH/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2;/h5-8,13H,3-4,9-10H2,1-2H3;1H . This indicates that the compound consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 229.75 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Biochemical Pharmacology and Metabolism

Research has explored the pharmacological profiles and metabolic pathways of related compounds, such as 25I-NBOMe and 25I-NBOH, which share a similar structural motif with N-Ethyl-2-(4-ethylphenoxy)ethanamine. These compounds have been identified as potent serotonin 5-HT2A receptor agonists, with implications for understanding their hallucinogenic effects and interactions with cytochrome P450 enzymes in the liver.

Metabolism of Psychoactive Substances : A study characterized the cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH, revealing insights into their biotransformations, including hydroxylation, O-demethylation, and N-dealkylation. This research has implications for drug-drug interactions and the development of therapeutic agents (Nielsen et al., 2017).

Psychoactive Substituted N-benzylphenethylamines : Another study compared the pharmacology of various N-benzylphenethylamines, including their affinities and efficacies at different serotonin receptors. These findings contribute to understanding the structural requirements for receptor binding and activation, which could inform the design of new therapeutic compounds (Eshleman et al., 2018).

Applications in Materials Science and Chemistry

Research has not only focused on the pharmacological aspects but also explored the applications of structurally related compounds in materials science and synthetic chemistry.

Corrosion Inhibition : A study on cadmium(II) Schiff base complexes revealed their potential as corrosion inhibitors for mild steel, indicating applications in materials protection and engineering. This research demonstrates how molecular design can influence the properties and applications of metal complexes (Das et al., 2017).

Synthetic Chemistry : The synthesis of 2-(p-nitrophenoxy)ethylamine and its derivatives, which are structurally related to this compound, showcases the versatility of these compounds in chemical synthesis, potentially leading to new materials and chemical intermediates (Knipe et al., 1977).

Properties

IUPAC Name |

N-ethyl-2-(4-ethylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-3-11-5-7-12(8-6-11)14-10-9-13-4-2/h5-8,13H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMKANSHJXNUGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70651124 | |

| Record name | N-Ethyl-2-(4-ethylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-21-9 | |

| Record name | N-Ethyl-2-(4-ethylphenoxy)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70651124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1437455.png)

![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1E)-(hydroxyimino)methyl]urea](/img/structure/B1437464.png)

![N-(4-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437467.png)

![3-[(2-Furylmethyl)amino]-N-methylpropanamide](/img/structure/B1437469.png)

![N-(3-Amino-2-methylphenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1437475.png)